1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms. The presence of iodine, dimethyl, and pentenyl groups adds to its chemical reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- typically involves multiple steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols or hydroxy ethers.
Introduction of the Iodoethyl Group: This step often involves the use of iodine and a suitable alkylating agent under controlled conditions.
Addition of Dimethyl and Pentenyl Groups: These groups can be introduced through various alkylation and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodine atom can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a nitrile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for its potential therapeutic properties.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting cellular pathways and processes. The presence of the iodine atom could facilitate interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane, 4-(2-chloroethyl)-2,2-dimethyl-6-(4-pentenyl)-: Similar structure but with a chlorine atom instead of iodine.
1,3-Dioxane, 4-(2-bromoethyl)-2,2-dimethyl-6-(4-pentenyl)-: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- makes it unique compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
646523-15-1 |
---|---|
Molecular Formula |
C13H23IO2 |
Molecular Weight |
338.22 g/mol |
IUPAC Name |
(4R,6S)-4-(2-iodoethyl)-2,2-dimethyl-6-pent-4-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H23IO2/c1-4-5-6-7-11-10-12(8-9-14)16-13(2,3)15-11/h4,11-12H,1,5-10H2,2-3H3/t11-,12-/m0/s1 |
InChI Key |
WIFKIYDIYRBUBI-RYUDHWBXSA-N |
Isomeric SMILES |
CC1(O[C@H](C[C@@H](O1)CCI)CCCC=C)C |
Canonical SMILES |
CC1(OC(CC(O1)CCI)CCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.